molecular formula C25H33N3O2 B4174230 N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

Cat. No.: B4174230
M. Wt: 407.5 g/mol
InChI Key: AFVHOTLUOMGGJX-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide is a complex organic compound with a unique structure that combines a benzamide core with a phenylcyclopentanecarbonyl group and a diethylaminoethyl side chain

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O2/c1-3-28(4-2)19-18-26-23(29)20-12-14-22(15-13-20)27-24(30)25(16-8-9-17-25)21-10-6-5-7-11-21/h5-7,10-15H,3-4,8-9,16-19H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFVHOTLUOMGGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core through the reaction of 4-aminobenzamide with 1-phenylcyclopentanecarbonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Diethylaminoethyl Side Chain: The next step involves the alkylation of the benzamide core with 2-chloro-N,N-diethylethanamine under basic conditions to introduce the diethylaminoethyl side chain.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

    Oxidation: N-oxides, hydroxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzamides with various functional groups replacing the diethylaminoethyl side chain.

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: It is used in biochemical assays to study its interactions with proteins, nucleic acids, and other biomolecules.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminoethyl side chain may facilitate binding to these targets, while the benzamide core and phenylcyclopentanecarbonyl group contribute to the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide can be compared with similar compounds such as:

    N-[2-(diethylamino)ethyl]-4-aminobenzamide: Lacks the phenylcyclopentanecarbonyl group, resulting in different chemical and biological properties.

    N-[2-(dimethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide: The dimethylaminoethyl side chain may alter the compound’s binding affinity and activity.

    N-[2-(diethylamino)ethyl]-4-[(1-cyclohexylcarbonyl)amino]benzamide: The cyclohexylcarbonyl group provides different steric and electronic effects compared to the phenylcyclopentanecarbonyl group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide
Reactant of Route 2
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N-[2-(diethylamino)ethyl]-4-[(1-phenylcyclopentanecarbonyl)amino]benzamide

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